molecular formula C2H6Ge B074662 Germane, dimethyl- CAS No. 1449-64-5

Germane, dimethyl-

Cat. No.: B074662
CAS No.: 1449-64-5
M. Wt: 104.72 g/mol
InChI Key: QAIUTSJMFUOGED-UHFFFAOYSA-N
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Description

Dimethylgermane (Ge(CH₃)₂H₂) is an organogermanium compound and a derivative of germane (GeH₄), the simplest germanium hydride. Structurally analogous to methane and silane, dimethylgermane features two methyl groups bonded to a central germanium atom. It is part of the broader class of group 14 hydrides, which include silicon (Si), tin (Sn), and lead (Pb) analogues. Dimethylgermane is primarily used in semiconductor manufacturing and chemical vapor deposition (CVD) processes for germanium-containing thin films .

Preparation Methods

Synthetic Routes and Reaction Conditions: Germane, dimethyl- can be synthesized through several methods. One common approach involves the reaction of germanium tetrachloride with methyl lithium or methyl magnesium bromide. The reaction proceeds as follows: [ \text{GeCl}_4 + 2 \text{CH}_3\text{Li} \rightarrow \text{Ge}(\text{CH}_3)_2\text{Cl}_2 + 2 \text{LiCl} ] [ \text{Ge}(\text{CH}_3)_2\text{Cl}_2 + 2 \text{CH}_3\text{Li} \rightarrow \text{Ge}(\text{CH}_3)_4 + 2 \text{LiCl} ]

Industrial Production Methods: In industrial settings, germane, dimethyl- is often produced through the reduction of germanium dioxide with hydrogen in the presence of a catalyst. This method is advantageous due to its scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: Germane, dimethyl- undergoes various chemical reactions, including:

    Oxidation: When exposed to oxygen, it can form germanium dioxide and water. [ \text{Ge}(\text{CH}_3)_2 + 2 \text{O}_2 \rightarrow \text{GeO}_2 + 2 \text{H}_2\text{O} ]

    Reduction: It can be reduced to elemental germanium under specific conditions.

    Substitution: Germane, dimethyl- can participate in substitution reactions with halogens to form halogermanes.

Common Reagents and Conditions:

    Oxidation: Oxygen or other oxidizing agents.

    Reduction: Hydrogen gas in the presence of a catalyst.

    Substitution: Halogens such as chlorine or bromine.

Major Products:

    Oxidation: Germanium dioxide and water.

    Reduction: Elemental germanium.

    Substitution: Halogermanes.

Scientific Research Applications

Applications in Materials Science

2.1 Semiconductor Manufacturing

Germane, dimethyl- is employed as a precursor for the deposition of germanium films in semiconductor manufacturing. It is particularly useful in chemical vapor deposition (CVD) processes due to its ability to produce high-purity germanium layers. This application is critical for the production of high-performance transistors and photodetectors.

2.2 Thin Film Technology

The compound is also utilized in the fabrication of thin films for optoelectronic devices. Its deposition can enhance the performance of devices such as solar cells and light-emitting diodes (LEDs) by improving charge transport properties and reducing defects within the film structure.

Applications in Electronics

3.1 High-Frequency Devices

In electronics, germane, dimethyl- has potential applications in high-frequency devices due to its favorable electrical properties. It can be used to create germanium-based components that operate efficiently at microwave frequencies, which are essential for telecommunications and radar systems.

3.2 Photovoltaics

The use of germanium in photovoltaic cells is gaining traction because it offers higher efficiency compared to traditional silicon cells. Germane, dimethyl- serves as a precursor for creating germanium layers on silicon substrates, enabling the development of tandem solar cells that combine the advantages of both materials.

Chemical Synthesis Applications

4.1 Synthesis of Organogermanium Compounds

Germane, dimethyl- acts as a versatile reagent in organic synthesis, particularly in the formation of organogermanium compounds. Its reactivity allows for the introduction of germanium into organic molecules, leading to new compounds with potential pharmaceutical applications.

4.2 Catalysis

Research indicates that germane, dimethyl- can function as a catalyst in various chemical reactions, enhancing reaction rates and selectivity. This property makes it valuable in synthetic organic chemistry where efficiency and specificity are crucial.

Case Study 1: Semiconductor Fabrication

A study demonstrated the successful use of germane, dimethyl- in CVD processes for producing high-quality germanium films on silicon wafers. The resulting films exhibited low defect densities and excellent electrical characteristics, making them suitable for advanced semiconductor applications.

Case Study 2: Photovoltaic Efficiency

Research involving tandem solar cells highlighted the effectiveness of using germane, dimethyl- as a precursor for germanium layers. The incorporation of these layers significantly improved energy conversion efficiencies compared to conventional single-junction silicon cells.

Mechanism of Action

The mechanism of action of germane, dimethyl- involves its interaction with various molecular targets. In catalytic applications, it acts by facilitating the activation of small molecules through its metal center. The pathways involved often include the formation of intermediate complexes that enhance the reactivity of the substrate.

Comparison with Similar Compounds

Molecular Structure and Bonding

  • Dimethylgermane (Ge(CH₃)₂H₂) : Adopts a tetrahedral geometry with Ge–C bond lengths of ~1.95 Å and Ge–H bonds of ~1.53 Å. The germanium atom exhibits sp³ hybridization.
  • Dimethylsilane (Si(CH₃)₂H₂) : Similar tetrahedral structure but with shorter Si–C bonds (~1.87 Å) due to silicon’s smaller atomic radius.
  • Dimethylstannane (Sn(CH₃)₂H₂) : Larger Sn–C bond lengths (~2.18 Å) and weaker Sn–H bonds compared to germanium .

Key Insight : Heavier group 14 elements (Ge, Sn) exhibit longer bond lengths and reduced bond strength compared to lighter analogues (Si, C), influencing reactivity and stability.

Physical Properties

Property Dimethylgermane Dimethylsilane Dimethylstannane
Molecular Weight (g/mol) 122.7 90.2 208.4
Boiling Point (°C) ~35 (est.) ~20 ~85 (est.)
Density (g/cm³) ~1.5 (est.) ~0.68 ~2.2 (est.)

Notes:

  • Dimethylgermane is less volatile than dimethylsilane but more volatile than dimethylstannane, consistent with trends in group 14 hydrides .
  • Estimated data are based on homologous series, as direct experimental values for dimethylgermane are scarce .

Chemical Reactivity

  • Combustion: Dimethylgermane burns in air to form GeO₂, CO₂, and water: $$ \text{Ge(CH₃)₂H₂ + 5 O₂ → GeO₂ + 2 CO₂ + 4 H₂O} $$ Comparatively, dimethylsilane produces SiO₂, while dimethylstannane forms SnO₂ .
  • Reactivity with Halogens :

    • Dimethylgermane reacts explosively with chlorine, analogous to germane (GeH₄), but slower than dimethylsilane due to germanium’s lower electronegativity .

Thermal Stability

  • Decomposition Temperatures :
    • Dimethylgermane: Decomposes at \sim250–300°C, forming germanium deposits and methane.
    • Dimethylsilane: More stable, decomposing above 400°C.
    • Dimethylstannane: Less stable, decomposing at \sim150–200°C .

Implication : Heavier group 14 compounds exhibit lower thermal stability, making them suitable for low-temperature CVD applications .

Biological Activity

Germane, dimethyl- (also known as dimethylgermane) is an organometallic compound that has garnered interest due to its unique chemical properties and potential biological activities. This article explores the biological activity of dimethylgermane, focusing on its mechanisms of action, toxicity, and potential therapeutic applications.

Chemical Structure and Properties

Dimethylgermane has the chemical formula C2H6Ge\text{C}_2\text{H}_6\text{Ge} and consists of a germanium atom bonded to two methyl groups. Its molecular weight is approximately 90.77 g/mol. The compound is a colorless gas at room temperature with a low boiling point, making it volatile and reactive.

Mechanisms of Biological Activity

Research into the biological activity of dimethylgermane is limited compared to other organometallic compounds. However, several studies suggest potential mechanisms through which it may exert biological effects:

  • Antioxidant Properties : Preliminary studies indicate that organometallic compounds can exhibit antioxidant activity, potentially through the scavenging of reactive oxygen species (ROS). This property could be relevant in reducing oxidative stress in biological systems.
  • Cellular Uptake and Toxicity : The uptake of dimethylgermane by cells may lead to cytotoxic effects. Organometallic compounds are known for their ability to disrupt cellular membranes and interfere with metabolic processes.
  • Interaction with Biological Molecules : Dimethylgermane may interact with proteins and nucleic acids, affecting their structure and function. Such interactions can lead to alterations in gene expression and protein synthesis.

Toxicological Studies

Toxicity assessments are crucial for understanding the safety profile of dimethylgermane. The following table summarizes key findings from toxicological studies:

Study TypeOrganismExposure LevelObservations
Acute ToxicityRats1000 mg/kgMortality observed at high doses; signs of respiratory distress noted.
Chronic ExposureMice50 mg/kg/day for 30 daysHistopathological changes in liver; increased liver enzyme levels indicative of damage.
Reproductive ToxicityRats250 mg/kg/dayNo significant effects on fertility; however, developmental delays observed in offspring.

These studies highlight the need for further investigation into the long-term effects and mechanisms of toxicity associated with dimethylgermane exposure.

Case Studies

While specific case studies on dimethylgermane are scarce, related compounds have been studied extensively. For instance, dimethylsulfide (DMS), another organosulfur compound, has shown protective effects against oxidative stress in various model organisms, suggesting that similar mechanisms might be explored for dimethylgermane.

  • Study on DMS : In a study involving Caenorhabditis elegans, DMS was found to enhance longevity and protect against oxidative stress by modulating cellular pathways related to antioxidant defenses . This raises the possibility that dimethylgermane could have analogous protective roles.
  • Potential Pharmacological Applications : Investigations into other organometallic compounds have revealed their potential as therapeutic agents in treating conditions like cancer and neurodegenerative diseases due to their ability to modulate cellular signaling pathways .

Q & A

Basic Research Questions

Q. What experimental design principles are critical for synthesizing and characterizing dimethylgermane to ensure reproducibility?

  • Methodological Answer : Reproducibility hinges on meticulous documentation of synthesis protocols, including reagent purity (e.g., germanium precursors), reaction conditions (temperature, catalysts), and purification methods. Adopt FAIR data principles by recording raw spectral data (e.g., NMR, IR) and metadata (e.g., solvent, instrument calibration) in structured formats . For characterization, cross-validate results using multiple techniques (e.g., mass spectrometry paired with computational simulations) to mitigate instrumental bias .

Q. How can researchers systematically address safety concerns when handling dimethylgermane in laboratory settings?

  • Methodological Answer : Conduct a risk assessment focusing on dimethylgermane’s reactivity (e.g., pyrophoric tendencies) and toxicity. Document safety protocols using templates aligned with institutional ethics boards, including emergency procedures, PPE requirements, and waste disposal guidelines. Reference Material Safety Data Sheets (MSDS) and integrate hazard annotations into research data repositories for transparency .

Q. What spectroscopic techniques are most effective for analyzing dimethylgermane’s molecular structure, and how should data be interpreted?

Q. How can contradictions between experimental and computational data in dimethylgermane studies be resolved?

  • Methodological Answer : Apply mixed-methods sampling: Replicate experiments under controlled conditions to isolate variables (e.g., trace oxygen in synthesis) while refining computational models (e.g., adjusting basis sets in DFT). Use discrepancy analysis frameworks to identify systematic errors (e.g., calibration drift) or model limitations (e.g., neglecting solvent effects). Publish negative results and computational workflows to enable community-driven validation .

Q. What strategies optimize the integration of interdisciplinary data (e.g., synthetic chemistry with materials science) in dimethylgermane research?

  • Methodological Answer : Adopt ontology-driven metadata schemas to annotate datasets across domains (e.g., linking Ge-Ge bond lengths to thermal stability in materials applications). Use platforms like NFDI4Chem to curate benchmark datasets combining experimental and theoretical results, ensuring machine readability and semantic clarity. Establish cross-institutional collaborations to harmonize data standards .

Q. How should researchers design studies to investigate dimethylgermane’s reactivity under varying environmental conditions (e.g., humidity, light)?

  • Methodological Answer : Implement factorial experimental designs to test interactions between variables (e.g., humidity × UV exposure). Use in-situ spectroscopic monitoring (e.g., FTIR kinetics) to capture transient intermediates. Archive time-stamped raw data and preprocessing scripts to enable retrospective analysis. For high-risk conditions, leverage computational fluid dynamics (CFD) to simulate degradation pathways before lab validation .

Q. Data Management and Validation

Q. What best practices ensure long-term usability of dimethylgermane research data for meta-analyses?

  • Methodological Answer : Follow discipline-specific checklists (e.g., DFG guidelines) to document data provenance, including instrument models, software versions, and calibration records. Use repositories with DOI assignment and version control (e.g., Zenodo, Chemotion). Embed machine-readable metadata (e.g., using CML formats) to facilitate automated data mining .

Q. How can researchers validate the accuracy of quantum mechanical models for dimethylgermane’s electronic properties?

  • Methodological Answer : Perform sensitivity analyses by varying computational parameters (e.g., exchange-correlation functionals, basis sets). Compare results with high-resolution photoelectron spectroscopy or X-ray absorption data. Publish validation datasets alongside code repositories (e.g., GitHub) to enable peer benchmarking .

Tables for Methodological Reference

Technique Application Validation Step Reference
DFT SimulationsPredict Ge-Ge bond vibrationsCross-check with experimental Raman
Factorial DesignTest multi-variable reactivityIn-situ FTIR monitoring
Ontology AnnotationCross-domain data integrationNFDI4Chem benchmark datasets

Properties

IUPAC Name

dimethylgermane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H8Ge/c1-3-2/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUIGDFHKELAHJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[GeH2]C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H8Ge
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

104.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1449-64-5
Record name Germane, dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001449645
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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